![molecular formula C19H19FN2S2 B2416611 2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1276620-23-5](/img/structure/B2416611.png)
2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Electrochemical Reduction
The electrochemical reduction of diazaspirodeca-diene compounds has been investigated, showcasing their applications in electrochemical studies. Specifically, the reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene was studied both voltammetrically and using dissolving metals, demonstrating two two-electron processes electrochemically, while a four-electron product resulted from Birch synthesis. This highlights the compound's potential in understanding electrochemical processes and the development of electrochemical methodologies (Zhou et al., 2010).
Intramolecular Cyclization
The compound's framework facilitates the catalyzed intramolecular cyclization, offering a divergent synthesis route for bioactive heterocycles. This has been exemplified in the synthesis of 3-sulfenyl azaspiro[4,5]trienones, showcasing the compound's utility in synthesizing complex heterocyclic structures that are relevant in medicinal chemistry and drug discovery (Gao et al., 2017).
Synthesis of Pyrazolines
The compound has been utilized in the synthesis of 5-(trifluoromethyl)pyrazolines through formal [4 + 1]-annulation with fluorinated sulfur ylides. This demonstrates its role in enabling novel synthetic pathways for fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals (Wang et al., 2018).
Three-Component Condensation
A three-component condensation involving this compound has been explored for the synthesis of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and related derivatives. This highlights the compound's versatility in multi-component reactions, which are pivotal in the efficient and diverse synthesis of spirocyclic and heterocyclic compounds (Glushkov et al., 2010).
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2S2/c20-15-8-6-14(7-9-15)13-24-18-17(16-5-4-12-23-16)21-19(22-18)10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIVUBDYSXXOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
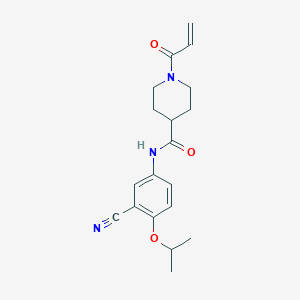


![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
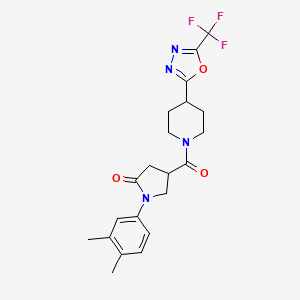
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
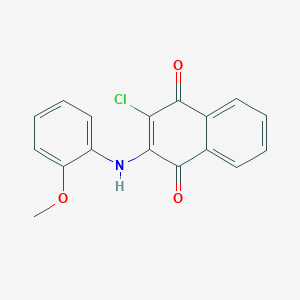
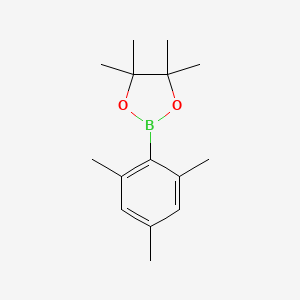
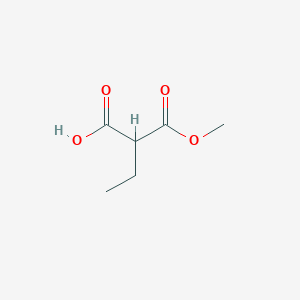
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)

